

Application Note: Quantification of Furaltadone Residues in Tissue by LC-MS/MS

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Compound of Interest		
Compound Name:	Furaltadone hydrochloride	
Cat. No.:	B1639687	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of furaltadone residues in animal tissue. Due to the rapid metabolism of the parent drug, furaltadone, the analytical method targets its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2][3] The described protocol involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NP-AMOZ.[4][5][6] Subsequent cleanup using solid-phase extraction (SPE) and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for accurate and precise quantification. The method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine for its broad-spectrum antibacterial activity.[5][7] However, concerns over the potential carcinogenic and mutagenic effects of its residues have led to a ban on its use in food-producing animals in many countries, including the European Union.[1][3][6][8] Furaltadone is rapidly metabolized in vivo, and its residues become covalently bound to tissue proteins, making the parent drug undetectable shortly after administration.[1][9][10] Therefore, regulatory monitoring focuses on the detection of its persistent tissue-bound metabolite, AMOZ.[1][8][11] This application note provides a detailed protocol for the reliable quantification of AMOZ in tissue samples using LC-MS/MS, a highly sensitive and specific analytical technique.[8]



Experimental Protocol Materials and Reagents

- Furaltadone (AMOZ) standard and its deuterated internal standard (AMOZ-D5)
- 2-Nitrobenzaldehyde (2-NBA)
- Hydrochloric acid (HCl)
- Dipotassium hydrogen phosphate (K2HPO4)
- Sodium hydroxide (NaOH)
- · Ethyl acetate
- Methanol (HPLC grade)
- · Ammonium formate
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)
- Tissue homogenizer
- Centrifuge
- Nitrogen evaporator
- Vortex mixer

Sample Preparation

- Homogenization: Weigh 1.0 g of tissue sample into a centrifuge tube. Add 5 mL of water and homogenize until a uniform consistency is achieved.
- Internal Standard Spiking: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5).



- Hydrolysis: Add 5 mL of 0.125 M HCl to the homogenate.[5]
- Derivatization: Add 200 μL of 50 mM 2-NBA in methanol.[5] Vortex the mixture thoroughly.
- Incubation: Incubate the sample overnight (approximately 16 hours) at 37°C in a water bath to allow for complete hydrolysis and derivatization.[6]
- Neutralization: Cool the sample to room temperature and neutralize the pH to approximately 7.4 with 0.1 M K2HPO4 and 0.8 M NaOH.[5][6]
- Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[6]
- Evaporation: Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]
- Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol:water).[5]
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition the SPE cartridge with methanol followed by water.
 - Load the reconstituted sample onto the cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analyte with methanol.
- Final Preparation: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 200 μL) of the initial mobile phase. Filter the sample through a 0.22 μm syringe filter before LC-MS/MS analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC)



Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)[5]
Mobile Phase A	2 mM Ammonium formate in water[5]
Mobile Phase B	Methanol[5]
Flow Rate	0.3 mL/min[5]
Injection Volume	10 μL[5]
Gradient	Optimized for separation of NP-AMOZ from matrix interferences

Mass Spectrometry (MS)

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)[4]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for maximum ion signal
Source Temperature	Typically 120-150°C
Desolvation Temperature	Typically 350-450°C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of NP-AMOZ and its internal standard.



Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
NP-AMOZ	335.1	291.1	127.0[5]
NP-AMOZ-D5	340.1	101.9	-

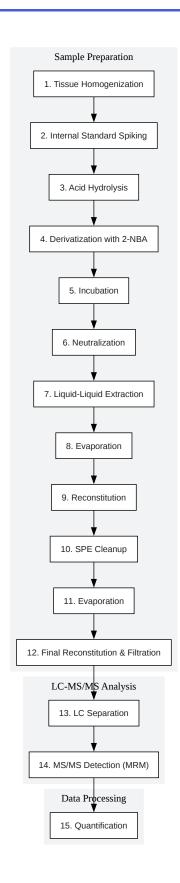
Quantitative Data Summary

The method was validated according to the European Union Commission Decision 2002/657/EC guidelines.

Parameter	Result
Linearity Range	0.1 - 5.0 μg/kg[5]
Correlation Coefficient (r²)	≥ 0.99[5]
Limit of Quantification (LOQ)	0.13 μg/kg[5]
Limit of Detection (LOD)	0.02 - 0.06 ng/mL in solution[6]
Accuracy (Recovery)	81% - 108%[5]
Precision (Intra-day RSD)	2.7% - 6.6%[5]

Experimental Workflow Diagram





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Caption: Workflow for the quantification of furaltadone metabolite (AMOZ) in tissue.



Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of furaltadone residues, through its metabolite AMOZ, in tissue samples. The detailed protocol for sample preparation, including hydrolysis, derivatization, and solid-phase extraction, ensures the effective release and purification of the analyte. The use of a stable isotope-labeled internal standard and Multiple Reaction Monitoring on a tandem mass spectrometer delivers high accuracy and precision, meeting the stringent requirements for regulatory monitoring of banned veterinary drugs in food products. This method is a valuable tool for ensuring food safety and compliance with international regulations.

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